molecular formula C9H11NO6 B13366899 methyl 4-hydroxy-1-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-hydroxy-1-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13366899
M. Wt: 229.19 g/mol
InChI Key: VSFFRCBZPUVWEI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrrole derivative with methoxyacetic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This might involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Methyl 4-hydroxy-1-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 4-hydroxy-1-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 4-hydroxy-1-(2-hydroxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 4-hydroxy-1-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific functional groups and the presence of a methoxy group at the 2-oxoethyl position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C9H11NO6

Molecular Weight

229.19 g/mol

IUPAC Name

methyl 4-hydroxy-1-(2-methoxy-2-oxoethyl)-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO6/c1-15-6(11)4-10-3-5(9(14)16-2)7(12)8(10)13/h12H,3-4H2,1-2H3

InChI Key

VSFFRCBZPUVWEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC(=C(C1=O)O)C(=O)OC

Origin of Product

United States

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